Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine
Executive Summary
(S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a highly specialized chiral primary amine utilized extensively as a building block in advanced medicinal chemistry. This whitepaper details its structural properties, provides a self-validating protocol for its synthesis and chiral resolution, and explores its pharmacological utility in designing targeted kinase inhibitors.
Structural and Physicochemical Properties
The molecular architecture of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine integrates a chiral ethylamine moiety with a 4-(1H-pyrazol-1-yl)phenyl core.
Causality of Structural Properties: The inclusion of the pyrazole ring at the para-position of the phenyl group significantly alters the electron density of the aromatic system. This modification enhances the molecule's ability to participate in π−π stacking and hydrogen-bond accepting interactions within . The (S)-stereocenter is critical; enantiomeric purity dictates the spatial orientation of the amine during nucleophilic substitutions or when docking into asymmetric enzymatic clefts, such as1[1].
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine |
| (S)-Enantiomer CAS Number | 2[2] |
| (R)-Enantiomer CAS Number | 3[3] |
| Racemate CAS Number | 4[4] |
| Molecular Formula | C11H13N3[3] |
| Molecular Weight | 187.24 g/mol [3] |
| Hydrogen Bond Donors | 1 (Primary Amine)[3] |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens)[3] |
| Topological Polar Surface Area | ~43.8 Ų[5] |
Synthetic Methodology & Chiral Resolution
Synthesizing the enantiopure (S)-amine requires a robust, self-validating workflow. The standard approach involves the synthesis of the racemic ketone intermediate, followed by reductive amination and subsequent chiral resolution.
Step-by-Step Protocol: Synthesis and Resolution
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Nucleophilic Aromatic Substitution (SNAr): React 4-fluoroacetophenone with 1H-pyrazole in the presence of K2CO3 (base) in DMF at 120°C for 12 hours.
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Causality: The electron-withdrawing acetyl group activates the para-fluorine, facilitating the SNAr reaction to yield 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one.
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Reductive Amination: Treat the resulting ketone with ammonium acetate ( NH4OAc ) and sodium cyanoborohydride ( NaBH3CN ) in methanol at room temperature for 24 hours.
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Validation: Monitor via LC-MS to confirm the disappearance of the ketone mass and the appearance of the racemic amine ( m/z 188.1 [M+H]+ ).
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Chiral Resolution: Dissolve the racemic amine in hot ethanol and add 0.5 equivalents of D-(-)-tartaric acid. Allow the solution to cool slowly to room temperature to precipitate the diastereomeric salt.
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Free-Basing and Extraction: Filter the crystals, dissolve in 1M NaOH, and extract with dichloromethane (DCM). Evaporate the organic layer to yield the pure (S)-enantiomer.
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Validation: Confirm enantiomeric excess (ee > 99%) using Chiral HPLC before proceeding to downstream applications.
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Stepwise synthesis and chiral resolution of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine.
Pharmacological Applications: Kinase Inhibition
The (S)-amine acts as a privileged chiral scaffold in the development of substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds, which are potent 1[1].
Mechanistic Causality in Drug Design: When integrated into a larger inhibitor framework, the (S)-methyl group of the ethylamine linker dictates the dihedral angle of the molecule, forcing the pyrazole-phenyl tail into a specific vector. This vector precisely targets the hydrophobic S1' pocket of the kinase, while the pyrazole ring establishes critical hydrogen bonds with the hinge region. This strict stereochemical requirement explains why the (R)-enantiomer often exhibits a 10- to 100-fold drop in target affinity compared to the (S)-enantiomer.
Pharmacological pathway of CDK12/13 inhibitors utilizing the (S)-amine scaffold.
Analytical Validation Protocol
To ensure trustworthiness and reproducibility in downstream applications, the synthesized (S)-amine must undergo rigorous analytical validation to verify its optical purity.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
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Chromatographic Conditions:
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Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
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Causality: Diethylamine is added to suppress peak tailing caused by the primary amine interacting with residual silanols on the silica-based stationary phase.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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System Suitability: Inject the racemic standard first to ensure baseline resolution (Rs > 2.0) between the (R) and (S) enantiomers.
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Acceptance Criteria: The (S)-enantiomer peak must account for >99.5% of the total peak area, confirming optical purity suitable for Active Pharmaceutical Ingredient (API) synthesis.
References
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BLDpharm, N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine ... - BLDpharm. 2
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ChemScene, 871721-01-6 | (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine | ChemScene.3
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BLDpharm, 2138117-78-7|(2-Methyl-4-(1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride. 4
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ChemScene, 866782-06-1 | 1-[4-(1h-pyrazol-1-yl)phenyl]ethan-1 ... - ChemScene. 5
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ENEAGRID, High Performance Computing on CRESCO infrastructure: research activities and results 2010-2011 - ENEAGRID.
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Google Patents, CN117940427A - Substituted pyrazolo [1,5-a ] pyrimidine-7-amine compounds as CDK inhibitors and therapeutic uses thereof. 1
Sources
- 1. CN117940427A - Substituted pyrazolo [1,5-a ] pyrimidine-7-amine compounds as CDK inhibitors and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. 1269378-58-6|N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 2138117-78-7|(2-Methyl-4-(1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
